1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-12-8-11(9-13(10-12)18-2)14(16)4-5-15-19-6-3-7-20-15/h8-10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYFNITYJPUKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCC2OCCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646025 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-44-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one, also known as 2',5'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C15H20O5, with a molecular weight of approximately 280.32 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 280.316 g/mol |
| Density | 1.121 g/cm³ |
| Boiling Point | 412.5 °C |
| Flash Point | 182.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions. Catalysts such as sulfuric acid or hydrochloric acid are often used to facilitate the formation of the dioxane ring .
Antimicrobial Properties
Research indicates that compounds containing the dioxane structure exhibit significant antimicrobial activity. A study on similar dioxolanes demonstrated their effectiveness against various bacterial strains and fungi. The synthesized compounds showed excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| Compound A (related structure) | 625 - 1250 | Active |
| Compound B (related structure) | 500 | Active |
| 1-(3,5-Dimethoxyphenyl)-... | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. The methoxy groups and the dioxane ring may enhance binding affinity to enzymes or receptors involved in cell signaling pathways .
Case Studies
A notable study explored the efficacy of various dioxane derivatives in treating infections caused by resistant bacterial strains. The results indicated that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with additional functional groups showed enhanced potency against resistant strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Case Study:
A derivative of this compound was tested against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability. The study concluded that such compounds could serve as lead structures for the development of new anticancer agents.
Anti-inflammatory Properties
Another important application is in the field of anti-inflammatory drugs. The structural features of this compound suggest potential interactions with inflammatory mediators. In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)-... | 15 | NF-kB signaling |
| Similar Compound A | 20 | COX inhibition |
| Similar Compound B | 25 | MAPK pathway modulation |
Risk Assessment in Synthetic Chemicals
The compound has been included in studies evaluating the environmental impact of synthetic chemicals. Its structural characteristics allow it to be analyzed for potential toxicity and persistence in ecological systems. Recent assessments have prioritized chemicals based on their likelihood to cause adverse effects on human health and the environment .
Case Study:
A comprehensive risk assessment study categorized this compound alongside other synthetic chemicals, evaluating its biodegradability and potential for bioaccumulation. Results indicated moderate risk levels, suggesting the need for further investigation into its environmental fate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, the nature of the cyclic ether (dioxane vs. dioxolane), and additional functional groups. Below is a detailed comparison:
Table 1: Structural and Physical Properties of 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one and Analogs
*Estimated based on standard valency; †Calculated using atomic masses.
Key Observations:
The 1,3-dioxane ring in the target compound may confer greater steric bulk and hydrolytic stability versus the smaller 1,3-dioxolane ring in the difluoro analog .
Synthetic Accessibility
- 3-(3,5-Dimethoxyphenyl)-2-(2-nitrophenyl)-1-(p-tolyl)propan-1-one (60% yield) and 1-(2,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (42% yield) highlight that electron-withdrawing groups (e.g., nitro) or hydroxyl substituents may complicate purification, as seen in their moderate yields .
Structural Complexity and Applications The 4-chlorophenyl analog (CAS 724708-06-9) is regulated under GHS guidelines, suggesting industrial relevance due to its inclusion in safety data sheets .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via two main stages:
- Formation of the 1,3-dioxane ring by cyclocondensation of a suitable aldehyde or ketone precursor with a 1,3-diol or its equivalent under acidic catalysis.
- Introduction of the propiophenone moiety through Friedel-Crafts acylation or related carbonylation reactions on the dimethoxy-substituted aromatic ring.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Cyclocondensation to form 1,3-dioxane | 2,5-dimethoxybenzaldehyde + 1,3-dioxane-2-ylmethanol, acid catalyst (H2SO4 or HCl), solvent (toluene or chlorobenzene), temperature 80–120°C | Acid catalysis facilitates ring closure; solvent polarity and temperature control regioselectivity favoring 1,3-dioxane over 1,4-dioxane |
| 2 | Friedel-Crafts acylation or ketone formation | Polyphosphoric acid (PPA) or propionic acid, microwave irradiation (optional), inert atmosphere (N2 or Ar) | Microwave-assisted synthesis reduces reaction time from 6–8 hours to 10–15 minutes and improves purity and yield |
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly enhance the efficiency of the synthesis:
| Method | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional acid-catalyzed | 6–8 hours | 65–70 | 90–92 | |
| Microwave-assisted (PPA, propionic acid) | 10–15 minutes | 78–85 | 95–98 |
This method uses polyphosphoric acid as a catalyst under microwave conditions, which accelerates the reaction kinetics and improves product purity.
Regioselectivity Control in Dioxane Ring Formation
Regioselectivity is critical to ensure formation of the 1,3-dioxane ring rather than undesired isomers such as 1,4-dioxane. Strategies include:
- Catalyst selection: Boron trifluoride etherate (BF3·Et2O) stabilizes the oxonium ion intermediate favoring 1,3-dioxane formation.
- Solvent polarity: Low-polarity solvents like toluene reduce dielectric stabilization of larger ring intermediates, promoting 1,3-dioxane.
- Temperature control: Lower temperatures (0–5°C) suppress kinetic by-products and improve selectivity.
Industrial Scale Considerations
Industrial synthesis involves:
- Large-scale batch or continuous flow reactors to optimize yield and throughput.
- Use of advanced purification techniques such as recrystallization and chromatography to achieve high purity.
- Strict inert atmosphere to prevent oxidation of methoxy groups.
Analytical Characterization Supporting Preparation
To confirm the structure and purity of the synthesized compound, the following techniques are essential:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR (¹H and ¹³C) | Structural confirmation | Methoxy protons at δ 3.75–3.85 ppm; dioxane ring protons at δ 4.10–4.30 ppm; aromatic protons at δ 6.70–7.20 ppm; carbonyl carbon at δ 195–200 ppm |
| IR Spectroscopy | Functional group identification | C=O stretch at 1680–1700 cm⁻¹; ether C–O stretch at 1100–1250 cm⁻¹ |
| HPLC-MS | Purity and molecular weight confirmation | Parent ion peak at m/z 307.1 [M+H]⁺; purity ≥95% achievable with optimized methods |
| Melting Point & Thermal Analysis (TGA-DSC) | Purity and polymorph identification | Sharp endotherm indicative of pure polymorphs |
Research Findings and Optimization Insights
- Electron-donating methoxy groups enhance carbonyl electrophilicity, facilitating nucleophilic additions and improving reaction rates.
- Microwave-assisted synthesis offers superior yields and purity compared to conventional heating.
- Catalyst and solvent choice critically influence regioselectivity and product distribution.
- Inert atmosphere conditions prevent degradation of sensitive methoxy substituents during synthesis.
| Substituent Effect on Reactivity |
| Substituent | Hammett σ⁺ Value | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| -OCH3 | -0.27 | 2.5 × 10⁻³ | 120–130 |
| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |
| -F | +0.06 | 1.4 × 10⁻³ | 140–150 |
This table illustrates how methoxy substitution enhances reactivity relative to halogen substituents, which confer greater thermal stability but lower reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one, and how can reaction yields be optimized?
- Methodology : A TiCl₃-mediated reductive condensation protocol (commonly used for structurally related ketones) can be adapted. For example, coupling 3,5-dimethoxyacetophenone with a dioxane-containing electrophile under inert conditions, followed by purification via flash chromatography (PE/EtOAc gradients). Yield optimization may involve adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalyst loading .
- Key Data : Typical yields range from 50–70% for analogous compounds. Monitor reaction progress via TLC (Rf ~0.2 in PE/EtOAc 90:10) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (XRD) with SHELXL for refinement . Complementary techniques:
- NMR : Analyze methoxy proton signals (δ 3.7–3.9 ppm for aromatic OCH₃; δ 4.2–4.5 ppm for dioxane protons).
- HPLC-MS : Confirm molecular weight (MW: ~292 g/mol) and purity (>95%) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for the ketone) and ether C-O bonds (~1250 cm⁻¹).
- HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water mobile phase).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 293.1284) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered dioxane rings) be resolved during structural analysis?
- Methodology : Apply SHELXL’s restraints for bond lengths and angles in disordered regions. Use SQUEEZE (PLATON) to model solvent-accessible voids. Validate with Hirshfeld surface analysis to ensure electron density consistency .
- Case Study : For a related dioxane-containing propanone, disorder in the dioxane ring was resolved by assigning partial occupancy to oxygen atoms, supported by DFT-calculated torsion angles .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Methodology :
- Purity Verification : Use orthogonal methods (e.g., NMR, LC-MS) to rule out batch-to-batch variability.
- Solubility Optimization : Test DMSO/PBS co-solvents to enhance bioavailability.
- Positive Controls : Compare with structurally similar bioactive compounds (e.g., 3-(3,4-dimethoxyphenyl)-1-phenylpropan-1-one derivatives with known antimicrobial activity) .
Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ketone reactivity).
- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic stability (e.g., CYP450 interactions) and logP (~2.5 for moderate lipophilicity) .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the dioxane ring).
- COSY/NOESY : Identify through-space couplings between methoxy and dioxane protons.
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns .
Q. How does the 1,3-dioxane moiety influence the compound’s physicochemical properties compared to analogs?
- Methodology : Compare with derivatives lacking the dioxane group (e.g., 1-(3,5-dimethoxyphenyl)propan-1-one):
- Solubility : Dioxane increases hydrophilicity (logP reduced by ~0.5 units).
- Stability : The dioxane ring may enhance resistance to enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
